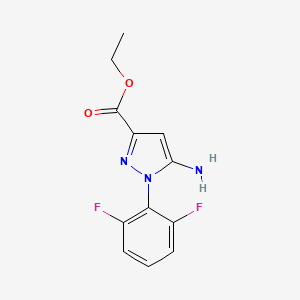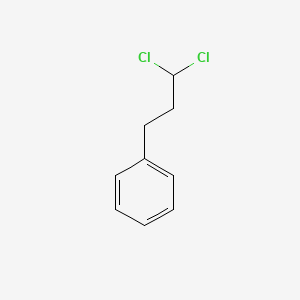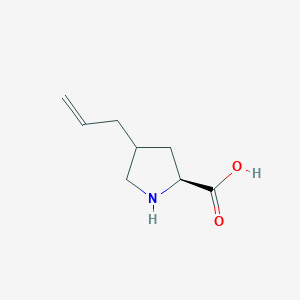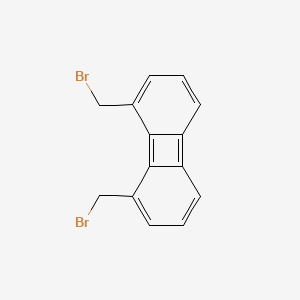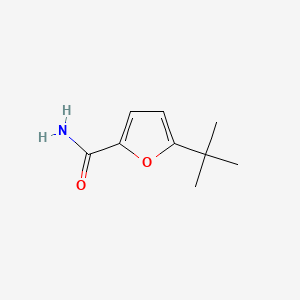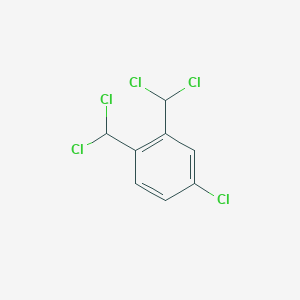
4-Chloro-1,2-bis(dichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,2-bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two dichloromethyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-1,2-bis(dichloromethyl)benzene can be synthesized through the chlorination of 1,2-bis(chloromethyl)benzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,2-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The dichloromethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1,2-bis(dichloromethyl)benzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of chlorinated organic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,2-bis(dichloromethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and dichloromethyl groups make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(chloromethyl)benzene: A precursor in the synthesis of 4-Chloro-1,2-bis(dichloromethyl)benzene.
1,2-Dichlorobenzene: A related compound with two chlorine atoms on the benzene ring.
Benzal Chloride: Contains a dichloromethyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and two dichloromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical processes and applications.
Propiedades
Número CAS |
25641-96-7 |
|---|---|
Fórmula molecular |
C8H5Cl5 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
4-chloro-1,2-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H |
Clave InChI |
RUPTWHWWTKWIHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
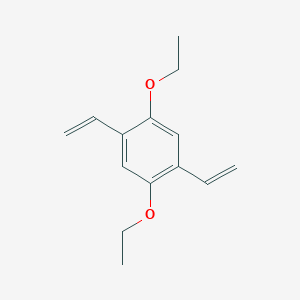
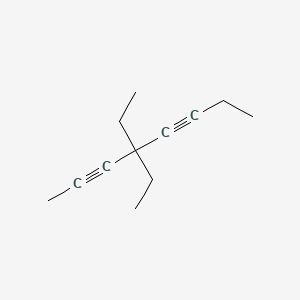
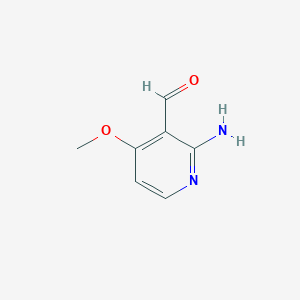
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
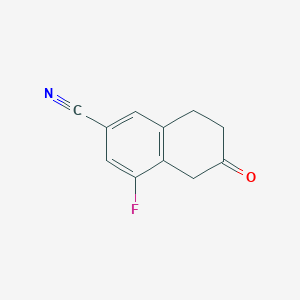
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
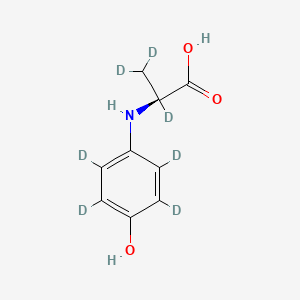
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
